molecular formula C12H12F6O2 B8548251 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-propylphenol

4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-propylphenol

Cat. No.: B8548251
M. Wt: 302.21 g/mol
InChI Key: OUFVAPYLSOBAKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-propylphenol is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a hydroxy group, a propyl group, and a hexafluoroisopropanol moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-propylphenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-propylphenol and hexafluoroacetone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Reaction Steps: The key steps include the formation of an intermediate by reacting 4-hydroxy-3-propylphenol with hexafluoroacetone, followed by purification and isolation of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as distillation, crystallization, and chromatography are employed for purification.

Chemical Reactions Analysis

Types of Reactions

4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-propylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-propylphenol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.

    Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-propylphenol involves its interaction with specific molecular targets and pathways. The hydroxy group and hexafluoroisopropanol moiety play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Hydroxy-3-propylphenyl)-4-propylphenol: This compound shares a similar phenyl structure but lacks the hexafluoroisopropanol moiety.

    1-(2-Amino-4-hydroxy-3-propylphenyl)ethan-1-one: This compound has an amino group and an ethanone moiety, differing in functional groups and overall structure.

Uniqueness

4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-propylphenol is unique due to the presence of the hexafluoroisopropanol moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such properties are desired.

Properties

Molecular Formula

C12H12F6O2

Molecular Weight

302.21 g/mol

IUPAC Name

4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-propylphenol

InChI

InChI=1S/C12H12F6O2/c1-2-3-7-6-8(4-5-9(7)19)10(20,11(13,14)15)12(16,17)18/h4-6,19-20H,2-3H2,1H3

InChI Key

OUFVAPYLSOBAKT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)O)O

Origin of Product

United States

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